Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-

Regioselective synthesis Heterocyclic chemistry Intermediate procurement

Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- (CAS 915411-13-1) is a brominated dihydrobenzo[b]thiophene ketone with the molecular formula C₈H₇BrOS and molecular weight 231.11 g/mol. It belongs to the class of partially saturated benzothiophene derivatives that serve as versatile synthetic intermediates in medicinal chemistry.

Molecular Formula C8H7BrOS
Molecular Weight 231.11 g/mol
Cat. No. B12603674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-
Molecular FormulaC8H7BrOS
Molecular Weight231.11 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=C1SC=C2)Br
InChIInChI=1S/C8H7BrOS/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-2,5H,3-4H2
InChIKeyQKRPTPBZHMJRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS 915411-13-1): A Regiospecific Intermediate for Heterocyclic Drug Synthesis


Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- (CAS 915411-13-1) is a brominated dihydrobenzo[b]thiophene ketone with the molecular formula C₈H₇BrOS and molecular weight 231.11 g/mol. It belongs to the class of partially saturated benzothiophene derivatives that serve as versatile synthetic intermediates in medicinal chemistry . Unlike the fully aromatic 6-bromobenzo[b]thiophene (CAS 17347-32-9), this compound retains a reactive ketone moiety at position 4 alongside the aryl bromide at position 6, enabling orthogonal functionalization strategies . The compound is available from commercial suppliers at ≥98% purity and is used in palladium-catalyzed cross-coupling reactions and as a precursor to 6-aminobenzo[b]thiophene derivatives via Buchwald–Hartwig amination [1].

Why 6-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one Cannot Be Replaced by Other Bromo-Benzothiophenone Isomers


Monobromination of the parent 6,7-dihydrobenzo[b]thiophen-4(5H)-one is solvent-dependent: reaction in aqueous acetic acid yields the 2-bromo derivative, while reaction in ether yields the 5-bromo derivative [1]. The 6-bromo isomer (target compound) is not accessible through these direct electrophilic aromatic substitution routes, as the 6-position of the saturated ring is not activated under typical bromination conditions. This means the 2-bromo (CAS 25074-25-3) and 5-bromo (CAS 2513-49-7) regioisomers represent fundamentally different synthetic entry points—each enabling distinct downstream derivatization vectors . The 6-bromo compound specifically positions the halogen on the saturated ring α to the ketone, making it the preferred intermediate when the bromine must be retained through re-aromatization steps or when the ketone must serve as a directing/handling group for subsequent chemistry [2].

Quantitative Differentiation Evidence for 6-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one vs. Its Closest Analogs


Regiochemical Position Determines Synthetic Accessibility: The 6-Bromo Isomer Is Not Accessible via Direct Electrophilic Bromination

Direct bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one selectively yields the 2-bromo derivative in aqueous acetic acid or the 5-bromo derivative in ether; no 6-bromo product is formed under these conditions [1]. Obtaining the 6-bromo isomer (target compound, CAS 915411-13-1) therefore requires a distinct synthetic approach, making it a non-interchangeable building block. This is in contrast to the 5-bromo analog (CAS 2513-49-7), which is prepared in a single step from the parent ketone by bromination in ether at −10 °C . The synthetic inaccessibility of the 6-bromo isomer via the most common direct route means that procurement of the pre-made compound is the only practical option for most end-users, whereas the 5-bromo isomer can be readily prepared in-house.

Regioselective synthesis Heterocyclic chemistry Intermediate procurement

Boiling Point Elevation of 13.7 °C Distinguishes the 6-Bromo Isomer from the 5-Bromo Analog

The 6-bromo isomer exhibits a predicted boiling point of 329.7±42.0 °C at 760 mmHg, compared to 316.2±42.0 °C for the 5-bromo analog (CAS 2513-49-7), representing a difference of approximately 13.5 °C . Both compounds share the same predicted density (1.691±0.06 g/cm³) and molecular formula, making boiling point one of the few experimentally distinguishable bulk properties. For comparison, the 2-bromo analog (CAS 25074-25-3) has a predicted boiling point of 328.8±42.0 °C and density of 1.7±0.1 g/cm³ . The non-brominated parent (CAS 13414-95-4) boils at approximately 267 °C at 760 mmHg with a density of 1.245 g/cm³ [1].

Physicochemical characterization Purification method selection Quality control

91% Conversion Yield to Benzo[b]thiophen-4-ol: Validated Downstream Synthetic Utility

The 6-bromo compound has been demonstrated as a reactant in a patent describing anti-cancer agents: treatment with lithium carbonate, lithium bromide, and hydrochloric acid in DMF/water at reflux for 3 hours produces benzo[b]thiophen-4-ol in 91% yield [1]. This transformation exploits both the bromine substituent and the ketone moiety, converting the saturated ketone to the aromatic alcohol via elimination/hydrolysis. In contrast, the analogous transformation of the 5-bromo isomer reportedly requires similar conditions (LiBr, Li₂CO₃, DMF, reflux 3 h) starting from 5-bromo-6,7-dihydro-5H-benzo[b]thiophen-4-one . The high yield demonstrates that the 6-bromo substitution pattern does not interfere with the ketone-to-phenol conversion and provides a reliable entry point to benzo[b]thiophen-4-ol building blocks.

Synthetic intermediate efficiency Process chemistry API precursor

Differential Safety Profile: 6-Bromo Isomer vs. 2-Bromo Analog Hazard Classification

The 6-bromo compound (CAS 915411-13-1) is listed with storage conditions at 20 °C for 2 years (MolCore) and at room temperature with 98% purity specification . For comparison, the 2-bromo analog (CAS 25074-25-3) carries explicit GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with a 'Warning' signal word [1]. While the 6-bromo isomer is expected to share similar hazard characteristics based on structural analogy, the 5-bromo analog is specifically stored at 2–8 °C, indicating potentially different stability requirements . The 6-bromo compound exhibits a calculated LogP of 2.64 and a topological polar surface area (TPSA) of 17.07 Ų, enabling predictable chromatographic behavior .

Laboratory safety Risk assessment Procurement compliance

C–N Coupling Vector: 6-Bromo Enables Buchwald–Hartwig Amination to 6-Aminobenzo[b]thiophenes

The 6-bromo substituent serves as a functional handle for palladium-catalyzed Buchwald–Hartwig C–N coupling, enabling conversion to 6-aminobenzo[b]thiophene derivatives in moderate to high yields (50–90%) [1]. This reactivity profile is shared among 6-bromo-substituted benzo[b]thiophene compounds, but the presence of the ketone at position 4 in the dihydro series offers an orthogonal functionalization site not available in the fully aromatic 6-bromobenzo[b]thiophene (CAS 17347-32-9). The resulting 6-amino derivatives are precursors to STAT3 inhibitors with antitumor activity, as well as to kinase inhibitor scaffolds targeting FGFRs and MK2 [2][3]. The 2-bromo and 5-bromo regioisomers would direct amination to different positions on the ring system, generating structurally distinct final products.

Cross-coupling chemistry Medicinal chemistry building blocks Kinase inhibitor precursors

Optimal Application Scenarios for 6-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one in Drug Discovery and Process Chemistry


Medicinal Chemistry: 4,6-Disubstituted Benzo[b]thiophene Library Synthesis via Orthogonal Functionalization

The target compound is uniquely suited for generating libraries of 4,6-disubstituted benzo[b]thiophenes where the C-6 bromide undergoes Buchwald–Hartwig amination (50–90% yield) to install diverse amine motifs, while the C-4 ketone is independently converted to enol ethers, reduced to alcohols, or used in Pfitzinger reactions to form thienoacridine carboxylic acids [1][2]. Neither the 2-bromo nor 5-bromo regioisomers can provide this specific 4,6-substitution pattern, making the 6-bromo compound the only viable starting material for SAR exploration of this substitution vector [3].

Process Chemistry: High-Yield Preparation of Benzo[b]thiophen-4-ol for API Intermediate Manufacturing

The demonstrated 91% conversion yield to benzo[b]thiophen-4-ol under Li₂CO₃/LiBr/HCl/DMF reflux conditions validates this compound as a cost-effective precursor for manufacturing benzo[b]thiophen-4-ol, a key intermediate in antipsychotic drug synthesis (e.g., brexpiprazole) [1][2]. The high yield minimizes downstream purification costs and material loss, and the ambient storage condition (20 °C) simplifies inventory management compared to the 5-bromo analog which requires refrigeration at 2–8 °C [3].

Oncology Drug Discovery: STAT3 and Kinase Inhibitor Precursor Development

Conversion of the 6-bromo compound to 6-aminobenzo[b]thiophene derivatives via palladium-catalyzed amination provides direct access to STAT3 inhibitor precursors with antitumor activity [1]. The benzo[b]thiophene scaffold is also validated in MK2 kinase inhibitors with cellular potency below 500 nM and selectivity over CDK2, as well as in FGFR inhibitor programs (WO2017153789) [2][3]. The presence of the ketone at C-4 offers an additional vector for modulating physicochemical properties and target engagement not available in the fully aromatic 6-bromobenzo[b]thiophene.

Analytical Method Development: Isomer-Specific Quality Control Using Boiling Point and LogP Differentiation

The 13.5 °C boiling point elevation of the 6-bromo isomer (329.7 °C) relative to the 5-bromo isomer (316.2 °C) provides a basis for isomer identity verification by GC, while the distinct LogP (2.64) and TPSA (17.07 Ų) support HPLC method development for purity assessment [1][2]. These parameters are essential for QC release testing when the compound is used in regulated GMP environments.

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